

YK-029A: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pruvonertinib*

Cat. No.: *B10861634*

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Introduction

YK-029A, also known as **Pruvonertinib**, is a third-generation, orally bioavailable, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates high potency and selectivity against EGFR harboring the T790M resistance mutation and various exon 20 insertion (ex20ins) mutations, which are typically resistant to earlier generation EGFR tyrosine kinase inhibitors (TKIs). YK-029A is currently under investigation for the treatment of non-small cell lung cancer (NSCLC). These application notes provide detailed protocols for the preparation and use of YK-029A in a laboratory setting, along with its known solubility characteristics and biological activity.

Chemical and Physical Properties

While a comprehensive public solubility profile of YK-029A in a wide range of solvents is not readily available, the following information has been compiled from vendor datasheets and related literature on similar EGFR inhibitors.

Property	Data
Synonyms	Pruvonertinib
Appearance	Crystalline solid
Primary Solvent	DMSO is the recommended solvent for creating high-concentration stock solutions for in vitro use. [1] [2] [3]
Aqueous Solubility	Similar to other EGFR TKIs, YK-029A is expected to be poorly soluble in aqueous solutions like water and PBS. [1]
Ethanol Solubility	Expected to be insoluble or poorly soluble. [1] [4]

Biological Activity

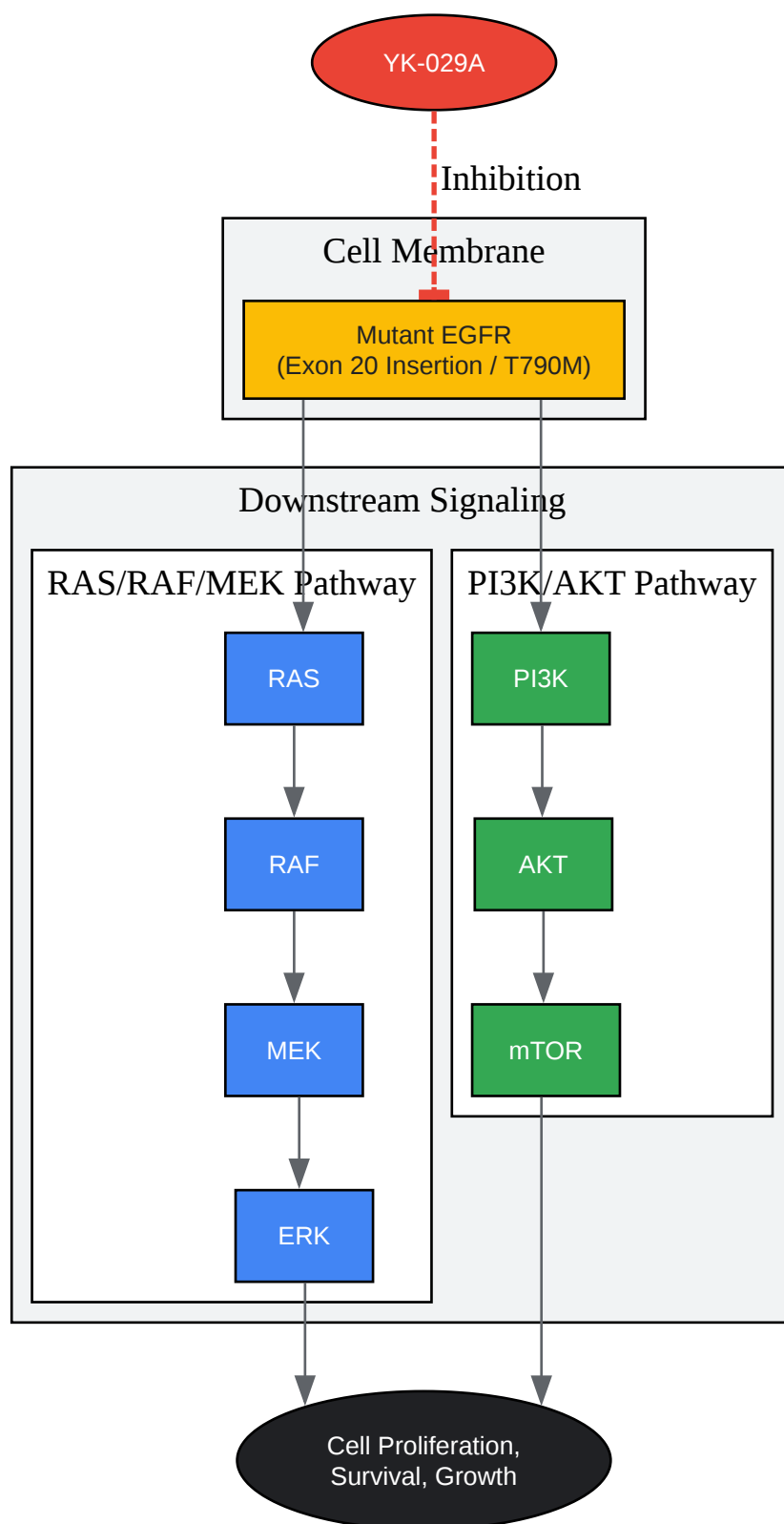
YK-029A has demonstrated potent anti-proliferative activity against various EGFR-mutant cancer cell lines.

Cell Line	EGFR Mutation Status	GI50 (nM)	Reference
A431	Wild-Type (overexpression)	237	BioWorld
PC-9	Exon 19 Deletion	7.2	BioWorld
HCC827	Exon 19 Deletion	3.4	BioWorld
H1975	L858R, T790M	12	BioWorld
Ba/F3	Exon 20 Insertion	69	BioWorld

GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cellular growth.

Signaling Pathway

YK-029A exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor cell proliferation and survival. By covalently binding to the ATP-binding site in the kinase domain of mutant EGFR, YK-029A blocks the autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.



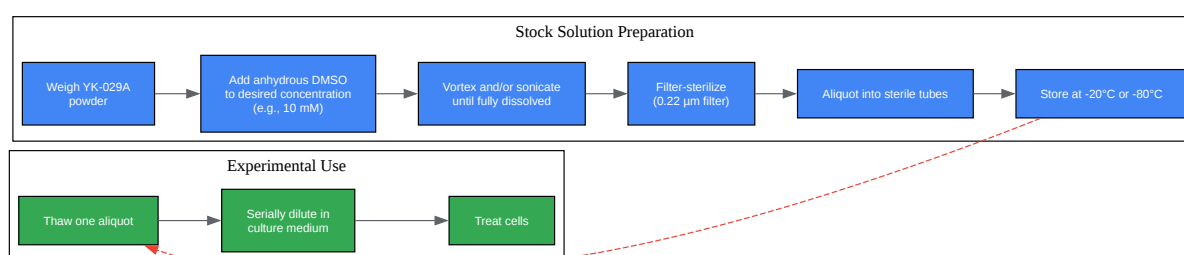
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YK-029A inhibits mutant EGFR, blocking downstream pro-survival pathways.

Experimental Protocols

Protocol 1: Preparation of YK-029A Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for use in cell-based assays.



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Workflow for preparing and using YK-029A in cell culture experiments.

Methodology:

- **Weighing:** Accurately weigh the required amount of YK-029A powder in a sterile microcentrifuge tube under aseptic conditions.
- **Dissolution:** Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
- **Solubilization:** Vortex the solution vigorously. If necessary, briefly sonicate in a water bath to ensure the compound is fully dissolved. Visually inspect for any undissolved particulates.
- **Sterilization:** For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.^[5] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[5]
- Usage: When ready to use, thaw an aliquot at room temperature. Further dilute the stock solution to the final working concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and typically does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of YK-029A Formulation for In Vivo Animal Studies

This protocol is adapted from a commercially available formulation and is intended for oral administration in animal models.^[5]

Materials:

- YK-029A powder
- DMSO
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl)

Formulation (to yield a 2.5 mg/mL solution):

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Methodology:

- Initial Dissolution: Prepare a concentrated stock of YK-029A in DMSO (e.g., 25 mg/mL).
- Vehicle Preparation: In a sterile tube, combine the PEG300 and Tween-80.
- Mixing: Add the YK-029A DMSO stock to the PEG300/Tween-80 mixture and mix thoroughly until a clear, homogenous solution is formed.
- Final Formulation: Add the saline to the mixture to reach the final volume and concentration. Mix again until the solution is completely clear.
- Administration: The resulting 2.5 mg/mL solution can be administered via oral gavage. It is recommended to prepare this formulation fresh before each use. If continuous dosing for more than two weeks is planned, the stability of this formulation should be carefully considered.[5]

Safety Precautions

YK-029A is a potent bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound in its powdered form or in solution. Handle in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.

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